

Spectroscopic Profile of 2-Bromo-5-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzonitrile

Cat. No.: B120245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-hydroxybenzonitrile** (CAS No: 189680-06-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is essential for its identification, quality control, and utilization in further synthetic applications. This document presents predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Physicochemical Data

Property	Value
Molecular Formula	C ₇ H ₄ BrNO
Molecular Weight	198.02 g/mol
IUPAC Name	2-bromo-5-hydroxybenzonitrile
Appearance	Off-white to pale yellow powder

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Bromo-5-hydroxybenzonitrile**. This data is based on established substituent effects and typical spectral ranges for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.65	d	~ 8.5
H-4	~ 7.10	dd	~ 8.5, 2.5
H-6	~ 7.30	d	~ 2.5
-OH	Variable (Broad)	s	-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (-CN)	~ 117
C2 (-Br)	~ 112
C3	~ 138
C4	~ 122
C5 (-OH)	~ 158
C6	~ 119
-CN	~ 118

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Hydrogen-bonded)	3500 - 3300	Broad, Strong
Aromatic C-H Stretch	3100 - 3000	Medium
C≡N Stretch	~ 2225	Strong, Sharp
Aromatic C=C Stretch	1600 - 1450	Medium-Strong (multiple bands)
C-O Stretch	1250 - 1200	Strong
C-Br Stretch	700 - 550	Medium-Strong

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Ion Assignment	Notes
199/197	[M] ⁺	Molecular ion peak, exhibiting a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹ Br and ⁸¹ Br.
170/168	[M - HCN] ⁺	Loss of hydrocyanic acid from the molecular ion.
118	[M - Br] ⁺	Loss of a bromine radical from the molecular ion.
90	[M - Br - HCN] ⁺	Subsequent loss of hydrocyanic acid from the [M - Br] ⁺ fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

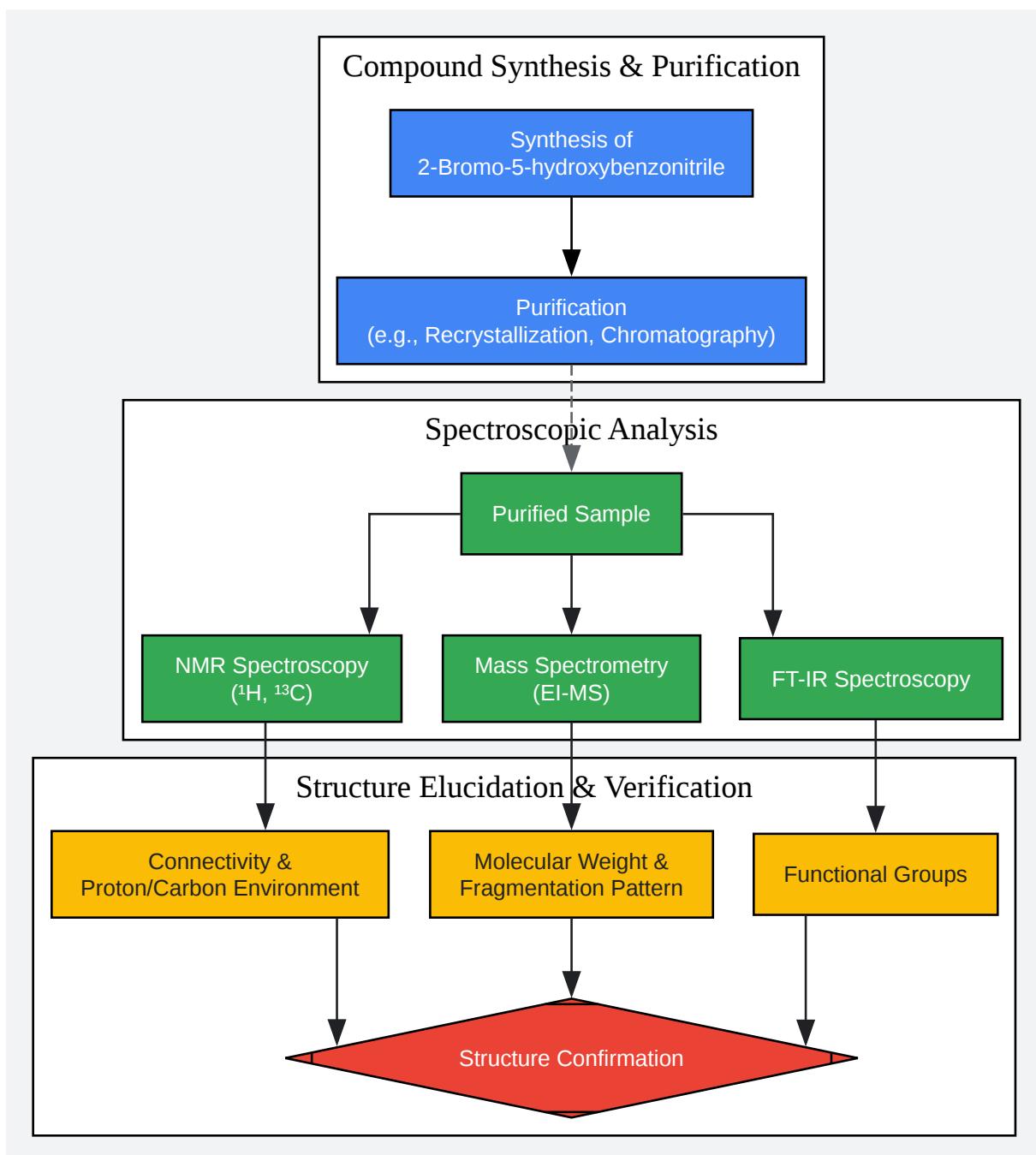
- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Bromo-5-hydroxybenzonitrile**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the field on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Data Acquisition:
 - Acquire a single-pulse ¹H spectrum.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 8-16
 - Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
- Integrate the signals and determine the multiplicities and coupling constants.
- ¹³C NMR Data Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters:
 - Pulse angle: 45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
 - Place a small amount (a few milligrams) of the solid **2-Bromo-5-hydroxybenzonitrile** powder onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.

- Acquire the sample spectrum.
- Typical parameters:
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS)

- Sample Preparation and Introduction (GC-MS):
 - Prepare a dilute solution of **2-Bromo-5-hydroxybenzonitrile** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Inject 1 μL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
- GC-MS Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
 - Carrier Gas: Helium, with a constant flow rate.

- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C
 - Transfer Line Temperature: 280 °C
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Bromo-5-hydroxybenzonitrile**.
 - Examine the mass spectrum for this peak to identify the molecular ion and characteristic fragment ions.
 - Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic elucidation of a chemical structure.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120245#spectroscopic-data-for-2-bromo-5-hydroxybenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com